7-Methoxyisoquinoline 2-oxide
CAS No.:
Cat. No.: VC0833365
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H9NO2 |
---|---|
Molecular Weight | 175.18 g/mol |
IUPAC Name | 7-methoxy-2-oxidoisoquinolin-2-ium |
Standard InChI | InChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3 |
Standard InChI Key | SJYZRVWDPPNGIB-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C[N+](=C2)[O-] |
Canonical SMILES | COC1=CC2=C(C=C1)C=C[N+](=C2)[O-] |
Chemical Structure and Properties
7-Methoxyisoquinoline 2-oxide features a bicyclic aromatic system with a methoxy group at position 7 and an N-oxide functionality at position 2. This combination creates a unique electronic distribution that influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 7-methoxy-2-oxidoisoquinolin-2-ium |
Standard InChI | InChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3 |
Standard InChIKey | SJYZRVWDPPNGIB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C=CN+[O-] |
PubChem Compound | 820617 |
The compound exists as a solid at room temperature and exhibits characteristic spectroscopic properties that allow for its identification and purity assessment. The N-oxide functional group creates a polarized nitrogen-oxygen bond where oxygen bears a partial negative charge and nitrogen carries a partial positive charge, written as [N+]-[O-] in many chemical notations.
Spectroscopic Characteristics
Spectroscopic analysis of 7-Methoxyisoquinoline 2-oxide and related isoquinoline N-oxides typically shows distinctive patterns in nuclear magnetic resonance (NMR) spectroscopy. The aromatic protons of the isoquinoline ring system generally appear in the region of δ 7.0-8.6 ppm, while the methoxy group protons typically appear as a singlet around δ 3.8-4.0 ppm .
Physical Properties
The physical properties of 7-Methoxyisoquinoline 2-oxide include moderate solubility in organic solvents such as dichloromethane, chloroform, and methanol. Its N-oxide group enhances water solubility compared to the parent isoquinoline, making it useful in aqueous reaction systems.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 7-Methoxyisoquinoline 2-oxide, with oxidation of the parent isoquinoline being the most common approach.
Oxidation of 7-Methoxyisoquinoline
The most straightforward method involves direct oxidation of 7-Methoxyisoquinoline using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This approach follows the general pattern established for producing isoquinoline N-oxides .
Alternative Synthetic Routes
Alternative synthetic pathways may involve:
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Functionalization of preformed isoquinoline N-oxide scaffolds
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Cyclization reactions of appropriately substituted precursors
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Modification of other methoxyisoquinolines followed by oxidation
The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.
Chemical Reactions and Transformations
7-Methoxyisoquinoline 2-oxide serves as an important intermediate in the synthesis of various derivatives with potential biological activities. Its reactivity is largely governed by the N-oxide functional group, which activates the isoquinoline ring toward certain transformations.
Conversion to 7-Methoxyisoquinolin-1(2H)-one
One important transformation involves the conversion of 7-Methoxyisoquinoline 2-oxide to 7-Methoxyisoquinolin-1(2H)-one. This reaction can be achieved using bromotripyrrolidinophosphonium hexafluorophosphate in the presence of sodium acetate:
"To a suspension of 4.4 g (25.1 mmol, 1.0 eq.) of 7-methoxyisoquinoline 2-oxide in 40 mL of 1,2-dichloroethane was added 6.1 g (75.4 mmol, 2.0 eq.) of sodium acetate followed by 23.4 g (50.3 mmol, 2.0 eq.) of bromotripyrrolidinophosphonium hexafluorophosphate and 5 mL of water and the mixture was heated at 85 °C for 16 h."
This reaction proceeds with a yield of approximately 78%, demonstrating the synthetic utility of 7-Methoxyisoquinoline 2-oxide as a precursor .
Chlorination Reactions
7-Methoxyisoquinoline 2-oxide can be transformed into 1-chloro-7-methoxyisoquinoline using phosphoryl chloride. This reaction involves heating 7-Methoxy-isoquinoline-N-oxide hydrochloride with phosphoryl chloride at approximately 90°C for several hours, resulting in yields around 81% .
Other Transformations
Additional reactions of isoquinoline N-oxides include:
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Nucleophilic substitution reactions at various positions of the isoquinoline ring
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Reduction to generate the parent isoquinoline
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Functionalization through directed metallation
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Addition reactions using organometallic reagents
These transformations demonstrate the versatility of 7-Methoxyisoquinoline 2-oxide as a building block in organic synthesis.
Biological Activities
Research on 7-Methoxyisoquinoline 2-oxide and structurally related isoquinoline N-oxides suggests several potential biological activities that make these compounds of interest for pharmaceutical development.
Antimicrobial Properties
Studies indicate that compounds like 7-Methoxyisoquinoline 2-oxide may exhibit antimicrobial properties through mechanisms that involve interaction with bacterial cell components. While specific data for 7-Methoxyisoquinoline 2-oxide is limited, the isoquinoline scaffold is known to confer antimicrobial activity in various derivatives.
Compound Class | Mean GI50 Against Cancer Cell Lines | Active Against MDR Cells | Mechanism of Action |
---|---|---|---|
Isoquinolinequinone N-oxides | 0.21-2.52 μM | Yes | ROS accumulation, Cell cycle disruption |
C(6) isomers | 0.21-0.91 μM | Yes (nanomolar range) | P-gp inhibition, ROS effects |
C(7) isomers | 2.52 μM | Yes (micromolar range) | Similar but less potent |
The C(6) isomers of these derivatives were generally found to be more potent than C(7) isomers, with some compounds showing nanomolar GI50 values against multidrug-resistant tumor cell lines .
Comparative Analysis with Similar Compounds
7-Methoxyisoquinoline 2-oxide belongs to a family of methoxy-substituted isoquinoline N-oxides, with various isomers and derivatives displaying different properties and activities.
Comparison with Positional Isomers
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |
---|---|---|---|---|
7-Methoxyisoquinoline 2-oxide | C10H9NO2 | 175.18 | Not specified in sources | Methoxy at position 7 |
5-Methoxyisoquinoline N-oxide | C10H9NO2 | 175.18 | 1179148-75-4 | Methoxy at position 5 |
6-Methoxyisoquinoline 2-oxide | C10H9NO2 | 175.18 | Not specified in sources | Methoxy at position 6 |
These positional isomers share the same molecular formula and weight but differ in the position of the methoxy substituent, which can significantly impact their biological activities and chemical properties .
Functionalized Derivatives
More complex derivatives include compounds such as 8-(benzyloxy)-7-methoxyisoquinoline, 2-oxide (C17H15NO3, MW: 281.31), which features both a methoxy group at position 7 and a benzyloxy group at position 8 . Such derivatives often display enhanced or modified biological activities compared to the parent compounds.
Applications in Research and Development
7-Methoxyisoquinoline 2-oxide and related isoquinoline derivatives have several potential applications in research and pharmaceutical development.
Synthetic Building Blocks
As demonstrated by its transformation to 7-Methoxyisoquinolin-1(2H)-one and 1-chloro-7-methoxyisoquinoline, 7-Methoxyisoquinoline 2-oxide serves as a valuable synthetic intermediate for the preparation of more complex molecules .
Drug Development
The potential biological activities of isoquinoline N-oxides make them attractive candidates for drug development:
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Anticancer agents: Particularly promising against multidrug-resistant cancers
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Antimicrobial compounds: Addressing bacterial resistance mechanisms
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Anti-inflammatory agents: Modulating inflammatory pathways
Research on isoquinolinequinone N-oxides has demonstrated their potential as "promising starting points to target a fundamental limitation of cancer chemotherapy"—specifically, multidrug resistance .
Structure-Activity Relationship Studies
The systematic modification of the isoquinoline N-oxide scaffold provides valuable insights into structure-activity relationships. Studies have shown that:
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The position of substituents (e.g., C(6) vs. C(7)) significantly affects potency
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The N-oxide function is essential for certain biological activities
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Additional functional groups can enhance selectivity and efficacy
These findings guide the rational design of more effective derivatives with improved pharmacological profiles .
Analytical Techniques
Several analytical techniques are employed to characterize 7-Methoxyisoquinoline 2-oxide and confirm its structure and purity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about isoquinoline N-oxides. For example, in similar compounds, aromatic protons typically appear between δ 7.0-8.6 ppm, while the methoxy group protons appear as a singlet around δ 3.8-4.0 ppm .
Mass Spectrometry
Mass spectrometry allows for the determination of molecular weight and fragmentation patterns characteristic of isoquinoline N-oxides. The molecular ion peak for 7-Methoxyisoquinoline 2-oxide would be expected at m/z 175.
Infrared Spectroscopy
Infrared spectroscopy can identify characteristic functional groups, with the N-oxide group typically showing distinctive stretching frequencies in the 1250-1300 cm^-1 region.
Future Research Directions
Based on current knowledge of 7-Methoxyisoquinoline 2-oxide and related compounds, several promising research directions emerge:
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Detailed evaluation of its specific biological activities, particularly against multidrug-resistant cancer cells
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Development of more efficient synthetic routes to increase accessibility
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Creation of targeted delivery systems to enhance its therapeutic potential
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Investigation of structure-activity relationships through systematic modification
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Exploration of combination therapies to enhance efficacy and reduce resistance development
These research directions could potentially lead to significant advances in drug development and therapeutic applications.
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